molecular formula C10H13N5O2 B2644238 Tert-butyl N-(2-azidopyridin-4-yl)carbamate CAS No. 2375274-01-2

Tert-butyl N-(2-azidopyridin-4-yl)carbamate

Cat. No. B2644238
CAS RN: 2375274-01-2
M. Wt: 235.247
InChI Key: OQSBHWVXGLPVKC-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-azidopyridin-4-yl)carbamate is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound is a derivative of pyridine and is primarily used as a reagent in organic synthesis. It has also been studied for its potential use in the development of new drugs and treatments.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Tert-butyl N-(2-azidopyridin-4-yl)carbamate, as a representative of tert-butyl carbamate derivatives, plays a significant role in synthetic chemistry, particularly in the context of protective group strategies and chemical transformations. For instance, Lebel and Leogane (2005) demonstrated the utility of tert-butyl carbamate in a mild and efficient one-pot Curtius rearrangement, where the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide forms an acyl azide intermediate. This intermediate undergoes Curtius rearrangement to yield the desired tert-butyl carbamate at low temperatures, showcasing its application in synthesizing protected amino acids (Lebel & Leogane, 2005).

Material Science and Solar Cell Applications

In the field of material science, particularly in the development of dye-sensitized solar cells, tert-butyl derivatives have been studied for their effects on the performance of solar cells. Boschloo et al. (2006) investigated the impact of 4-tert-butylpyridine addition to redox electrolytes, finding significant improvements in open-circuit potential due to shifts in the TiO2 band edge and increased electron lifetime. This highlights the potential of tert-butyl derivatives in enhancing the efficiency of photovoltaic devices (Boschloo, Häggman, & Hagfeldt, 2006).

Advanced Synthesis of Complex Molecules

Tert-butyl carbamate derivatives have been instrumental in the advanced synthesis of complex molecules, offering selective protection and functionalization avenues. For instance, the synthesis of penta-N-protected polyamide derivatives demonstrates the utility of tert-butyl carbamate for achieving selective deprotection and acylation, facilitating the construction of molecules with diverse functional groups (Pak & Hesse, 1998). Similarly, the development of stable azomethine ylid precursors by Alker, Harwood, and Williams (1997) showcases the role of tert-butyl carbamate derivatives in facilitating reactions under milder conditions compared to traditional methods, thus expanding the toolkit for synthetic chemists (Alker, Harwood, & Williams, 1997).

properties

IUPAC Name

tert-butyl N-(2-azidopyridin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-10(2,3)17-9(16)13-7-4-5-12-8(6-7)14-15-11/h4-6H,1-3H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSBHWVXGLPVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(2-azidopyridin-4-yl)carbamate

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